molecular formula C7H4F2O3 B3167077 2,4-Difluoro-5-hydroxybenzoic acid CAS No. 91659-22-2

2,4-Difluoro-5-hydroxybenzoic acid

Cat. No.: B3167077
CAS No.: 91659-22-2
M. Wt: 174.1 g/mol
InChI Key: IWLGKUJNINMMEC-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxybenzoic acid (C₇H₄F₂O₃, CAS 91659-22-2) is a fluorinated benzoic acid derivative characterized by fluorine atoms at the 2- and 4-positions and a hydroxyl group at the 5-position of the aromatic ring . This compound serves as a critical intermediate in synthesizing fluoroquinolone (FQ) antibiotics, such as 3-quinolinecarboxylic acid derivatives, which exhibit potent antimicrobial activity against Gram-negative pathogens . Its synthesis typically involves diazotization and hydrolysis steps, achieving yields up to 90% under optimized conditions (1.25 equiv. NaNO₂, 4.0 equiv. H₂SO₄ at 0°C) .

The structural features of this compound—fluorine atoms and a hydroxyl group—impart distinct electronic and steric properties, influencing its reactivity, acidity (pKa ~2.1–2.5), and applications in medicinal chemistry . Below, we compare this compound with structurally similar benzoic acid derivatives.

Properties

IUPAC Name

2,4-difluoro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGKUJNINMMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2,4-Difluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the development of fluorinated compounds due to the presence of fluorine atoms which enhance biological activity and stability .

Biology

  • Antimicrobial Properties: Research indicates that 2,4-difluoro-5-hydroxybenzoic acid exhibits potential antimicrobial and antifungal properties. Its structural similarity to other benzoic acid derivatives allows it to interact with biological targets effectively .

Medicine

  • Drug Development: The compound is explored as a precursor for synthesizing drugs targeting bacterial infections. Its derivatives are investigated for their efficacy against various pathogens, making it a valuable component in medicinal chemistry .

Industry

  • Production of Specialty Chemicals: Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility in industrial applications.

Case Studies

Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various strains of bacteria. This research supports its potential use in developing new antibiotics.

Case Study 2: Synthesis of Antiviral Compounds
Research published on the synthesis of quinolone derivatives highlighted the role of this compound as a key intermediate in creating compounds with antiviral properties. These findings indicate its relevance in addressing viral infections .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Functional Groups
2,4-Difluoro-5-hydroxybenzoic acid 2-F, 4-F, 5-OH C₇H₄F₂O₃ 174.10 -COOH, -OH, -F
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3-Cl, 2-F, 4-F, 5-OH C₇H₃ClF₂O₃ 208.55 -COOH, -OH, -F, -Cl
5-Bromo-2,4-difluorobenzoic acid 5-Br, 2-F, 4-F C₇H₃BrF₂O₂ 241.00 -COOH, -Br, -F
3,5-Difluorobenzoic acid 3-F, 5-F C₇H₄F₂O₂ 158.10 -COOH, -F
2,4-Difluoro-5-nitrobenzoic acid 2-F, 4-F, 5-NO₂ C₇H₃F₂NO₄ 203.10 -COOH, -NO₂, -F

Key Observations :

  • Halogen vs. Hydroxyl Groups: The presence of -OH in this compound enhances its acidity compared to non-hydroxylated analogs like 3,5-difluorobenzoic acid. However, electron-withdrawing groups (e.g., -NO₂ in 2,4-difluoro-5-nitrobenzoic acid) further lower pKa values .

Key Observations :

  • Efficiency : Bromination (e.g., 5-bromo-2,4-difluorobenzoic acid) achieves higher yields (>90%) compared to multi-step routes for hydroxylated analogs .
  • Temperature Sensitivity : Low temperatures (−75°C) are critical for lithiation steps in 3-chloro derivatives , whereas diazotization for this compound requires precise control at 0–10°C .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Water) pKa (COOH)
This compound 215–220 Moderate ~2.3
3,5-Difluorobenzoic acid 142–145 High ~2.8
5-Bromo-2,4-difluorobenzoic acid 180–185 Low ~1.9
2,4-Difluoro-5-nitrobenzoic acid 195–200 Low ~1.5

Key Observations :

  • Solubility : Hydroxyl groups improve water solubility (e.g., this compound vs. 5-bromo-2,4-difluorobenzoic acid) .
  • Acidity: Electron-withdrawing -NO₂ and -Br groups lower pKa values significantly .

Biological Activity

2,4-Difluoro-5-hydroxybenzoic acid (DFHBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and antifungal properties. This article delves into the biological mechanisms, research findings, and applications of DFHBA, supported by relevant case studies and data tables.

Chemical Structure and Properties

The chemical structure of DFHBA includes two fluorine atoms and a hydroxyl group attached to a benzoic acid backbone. This unique configuration enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.

Antimicrobial Properties

Research indicates that DFHBA exhibits significant antimicrobial activity. It has been tested against various phytopathogenic fungi, showing promising results as a potent growth inhibitor. For instance, DFHBA derivatives have been found effective against species such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .

Table 1: Antimicrobial Efficacy of DFHBA Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
DFHBABotrytis cinerea50 µg/mL
4-Hydroxybenzoic Acid DerivativeSclerotinia sclerotiorum25 µg/mL
Hydrazone DerivativeCerrena unicolor30 µg/mL

DFHBA's mechanism of action is hypothesized to involve interaction with enzymes such as p-hydroxybenzoate hydroxylase. This enzyme plays a crucial role in the microbial degradation pathways of aromatic compounds. By inhibiting this enzyme, DFHBA may disrupt essential metabolic processes in target organisms .

Case Studies

  • Study on Laccase-Inhibiting Hydrazides : A series of hydrazide–hydrazones derived from DFHBA were synthesized and tested for their antifungal properties. The study found that certain derivatives not only inhibited laccase activity but also demonstrated strong antifungal effects against multiple pathogens .
  • Plant Stress Tolerance : In agricultural research, DFHBA was applied to wheat cultivars to evaluate its effect on stress tolerance under drought conditions. The results indicated that plants treated with DFHBA exhibited improved resilience to environmental stressors, suggesting potential applications in crop management .

Toxicity and Safety

While the biological activities of DFHBA are promising, safety data regarding its toxicity and environmental impact are still limited. As with many fluorinated compounds, it is advisable to handle DFHBA with caution due to potential corrosive properties .

Q & A

Q. Basic

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorination positions, while ¹H NMR identifies hydroxyl and aromatic protons. For example, 3,5-difluoro-2-hydroxybenzoic acid shows distinct ¹⁹F shifts at δ -110 to -120 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves regioisomers and quantifies purity (>97%) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 174.10 for C₇H₄F₂O₃) .

How should researchers address discrepancies in reported yields of this compound when using different bromination agents?

Advanced
Contradictions in yields (e.g., 93–99% vs. lower values) may stem from:

  • Reagent reactivity : Bromine in H₂SO₄ vs. N-bromosuccinimide (NBS) can lead to varying byproduct profiles. Concentrated H₂SO₄ enhances electrophilicity but risks over-bromination .
  • Workup protocols : Neutralization with NaOH vs. HCl affects crystallization efficiency.
  • Impurity profiling : Use LC-MS to identify side products (e.g., di-brominated derivatives) and adjust stoichiometry .

What are the primary applications of this compound in pharmaceutical research?

Q. Basic

  • Enzyme inhibition : Structural analogs of salicylic acid are explored as cyclooxygenase (COX) inhibitors due to the hydroxyl and fluorine substituents .
  • Antimicrobial agents : Fluorinated benzoic acids serve as intermediates for antifungal and antibacterial compounds, leveraging fluorine’s electronegativity to enhance bioavailability .
  • Prodrug development : Ester derivatives (e.g., methyl esters) improve solubility for in vivo studies .

What strategies are effective in resolving regioisomerism during the synthesis of fluorinated benzoic acid derivatives like this compound?

Q. Advanced

  • Chromatographic separation : Preparative HPLC or column chromatography (silica gel, ethyl acetate/petroleum ether) isolates regioisomers .
  • Crystallization : Differential solubility in ethanol/water mixtures can separate isomers.
  • Computational modeling : DFT calculations predict substitution patterns, guiding synthetic routes to favor desired regioisomers .

How do researchers mitigate safety risks when handling this compound and its intermediates?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., BBr₃ or H₂SO₄) .
  • Waste disposal : Neutralize acidic byproducts before disposal, following EPA guidelines .

What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Q. Advanced

  • Acidic conditions : Protonation of the hydroxyl group reduces nucleophilicity, stabilizing the molecule against oxidation.
  • Basic conditions : Deprotonation forms a resonance-stabilized carboxylate anion, but may promote ester hydrolysis or decarboxylation at elevated temperatures .
  • Fluorine effects : Electron-withdrawing fluorine substituents enhance aromatic ring stability but may increase susceptibility to nucleophilic attack at the carboxyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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